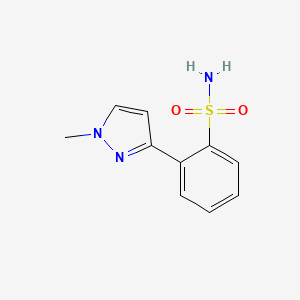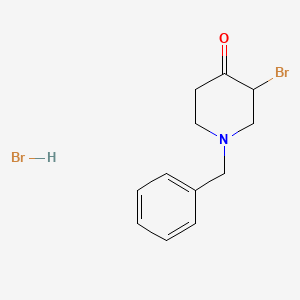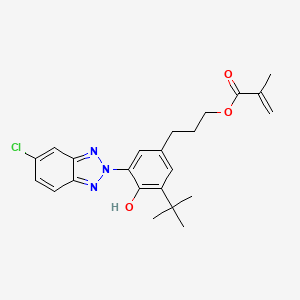
4-Phenoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxythiophene-2-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential in various fields of industry. It is provided by several suppliers for research and development use .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 4-Phenoxythiophene-2-carboxylic acid, often involves heterocyclization of various substrates . A specific method involves the conversion of aryl/heteroaryl esters to substituted thiophene esters via a Vilsmeier-Haack reaction, which are then hydrolyzed to 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives .Molecular Structure Analysis
The molecular formula of 4-Phenoxythiophene-2-carboxylic acid is C11H8O3S, and its molecular weight is 220.24 g/mol . It is an organic molecule that consists of a heterocyclic ring containing sulfur, oxygen, and carbon atoms.Chemical Reactions Analysis
Thiophene derivatives, including 4-Phenoxythiophene-2-carboxylic acid, are essential heterocyclic compounds with a variety of properties and applications. They play a vital role in industrial chemistry and material science . The oxidation reactions of thiophene initiated by hydroperoxyl radical and the decomposition of the related intermediates and complexes have been studied .Scientific Research Applications
Organic Semiconductors
4-Phenoxythiophene-2-carboxylic acid: is a valuable compound in the field of organic semiconductors. Thiophene derivatives are known for their excellent charge-carrier mobility, making them suitable for use in organic field-effect transistors (OFETs). The phenoxy group in this compound may enhance solubility and processability, which are crucial for thin-film fabrication .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The 4-Phenoxythiophene-2-carboxylic acid can be integrated into coatings or added to corrosive environments to prevent metal degradation. Its effectiveness is attributed to the formation of a protective layer on the metal surface .
OLED Materials
The compound’s structural properties are beneficial in creating organic light-emitting diodes (OLEDs). It can be used as a building block for conjugated systems that emit light when an electric current is applied. This application is significant in the development of energy-efficient display and lighting technologies .
Pharmaceutical Research
Thiophene derivatives exhibit various pharmacological properties. While 4-Phenoxythiophene-2-carboxylic acid itself may not be a drug, it can be a precursor in synthesizing compounds with potential anticancer, anti-inflammatory, or antimicrobial activities. Its modification through various reactions can lead to new therapeutic agents .
Advanced Material Science
This compound can contribute to the advancement of materials science, particularly in creating new polymers with enhanced properties. Its incorporation into polymer chains can result in materials with improved thermal stability, mechanical strength, and chemical resistance .
Analytical Chemistry
In analytical chemistry, 4-Phenoxythiophene-2-carboxylic acid can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for calibrating instruments or as a reactant in synthesis pathways for analytical purposes .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Phenoxythiophene-2-carboxylic acid is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their diverse pharmacological properties . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
4-phenoxythiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-11(13)10-6-9(7-15-10)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPBODVHKHGJGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CSC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512731 |
Source


|
| Record name | 4-Phenoxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81028-69-5 |
Source


|
| Record name | 4-Phenoxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)





